molecular formula C20H22N10Na2O13P2 B8107702 2',3'-cGAMP sodium

2',3'-cGAMP sodium

Cat. No. B8107702
M. Wt: 718.4 g/mol
InChI Key: CNVCOPPPOWRJAV-GZOOVNNNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-cGAMP sodium is a useful research compound. Its molecular formula is C20H22N10Na2O13P2 and its molecular weight is 718.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

LRRC8A:C/E Heteromeric Channels as cGAMP Transporters

  • Research Application: LRRC8A heteromeric channels, also known as volume-regulated anion channels (VRAC), are identified as universal transporters of 2',3'-cGAMP and other cyclic dinucleotides. This discovery is crucial for understanding the transport mechanisms of cGAMP in human cells and their role in the innate immune response (Lahey et al., 2020).

SLC19A1 as an Importer of cGAMP

  • Research Application: SLC19A1 is identified as the first known importer of 2',3'-cGAMP, crucial for understanding how cGAMP crosses the cell membrane to activate intracellular pathways, like the STING pathway. This is significant in the context of cGAMP's role in immune response and cancer therapeutics (Ritchie et al., 2019).

Biocatalysis in Stereochemistry Determination

  • Research Application: A novel biocatalytic method using snake venom phosphodiesterase (svPDE) and nP1 has been developed for systematic determination of the absolute stereochemistry of 2',3'-cGAMP bisphosphorothioates. This contributes to a deeper understanding of cGAMP’s structural properties and potential therapeutic applications (Lim & Kim, 2020).

Extracellular cGAMP as an Immunotransmitter

  • Research Application: This study highlights that extracellular 2',3'-cGAMP, produced by cancer cells, plays a crucial role in anti-cancer immunity. It suggests that manipulating extracellular cGAMP levels could be a strategy to enhance immune response against tumors (Carozza et al., 2020).

RNA-Based Fluorescent Biosensor for cGAMP Analysis

  • Research Application: The development of an RNA-based fluorescent biosensor for 2',3'-cGAMP aids in studying the cGAS-cGAMP-STING pathway. This can be instrumental in understanding pathogen detection and various pathophysiological conditions (Bose et al., 2016).

Ancient Origin of cGAS-STING Pathway

  • Research Application: Investigating the ancient origins of human cGAMP signaling, this study provides insights into the evolutionary aspects of the cGAS-STING pathway and its universal signaling mechanism (Kranzusch et al., 2015).

Click-Chemistry Linked cGAMP Analogue

  • Research Application: This research focuses on the synthesis of a cGAMP analogue with unique linkages, contributing to the medicinal chemistry of 2',3'-cGAMP and the development of compounds with potential therapeutic applications (Dialer et al., 2019).

Efficient Preparation of Cyclic Dinucleotides

  • Research Application: A microbial-based method for the preparation of various cyclic dinucleotides, including 2',3'-cGAMP, offers a sustainable source for scientific and industrial applications (Lv et al., 2019).

Chemistry of 2',3'-cGAMP and Its Analogs

  • Research Application: This research provides a comprehensive overview of the synthesis and medicinal applications of 2',3'-cGAMP and its analogs, offering insights into its biological functions and potential therapeutic uses (Schwede et al., 2017).

properties

IUPAC Name

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10?,11-,12-,13-,18-,19-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCOPPPOWRJAV-GZOOVNNNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)[O-])O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-cGAMP sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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